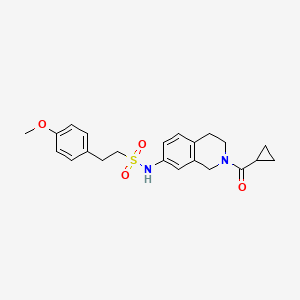

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a 4-methoxyphenylethanesulfonamide moiety at position 5.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-28-21-8-2-16(3-9-21)11-13-29(26,27)23-20-7-6-17-10-12-24(15-19(17)14-20)22(25)18-4-5-18/h2-3,6-9,14,18,23H,4-5,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHFCOZVEQWXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the cyclopropanecarbonyl group, potentially opening the cyclopropane ring.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound with opened cyclopropane rings.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential therapeutic applications due to its sulfonamide structure, which is known for antibacterial and antifungal properties.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid in bacteria, leading to antibacterial effects. The molecular targets would include dihydropteroate synthase and other enzymes in the folic acid pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Bioactivity Comparisons

While explicit bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:

- ’s Compound : As an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, its trifluoroacetyl group may enhance metabolic stability compared to the cyclopropanecarbonyl group in the target compound. However, the latter’s 4-methoxyphenyl group could improve binding affinity to hydrophobic enzyme pockets .

- ’s Compound: The 4-methoxyphenoxy moiety in this carboxamide derivative contributes to moderate lipophilicity (predicted logP ~3.5), comparable to the target compound’s estimated logP (~4.0) based on substituent contributions .

- ’s Derivatives: Sulfonamide-piperidine hybrids (e.g., N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxypropionamide) exhibit enhanced solubility due to polar groups (e.g., hydroxy, cyano), a feature the target compound may lack due to its non-polar cyclopropane and methoxyphenyl groups .

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C17H18N4O2S

- Molecular Weight : 342.4 g/mol

- CAS Number : 1207006-54-9

- Structure : The compound features a tetrahydroisoquinoline core with a cyclopropanecarbonyl substituent and a methoxyphenyl group linked to an ethanesulfonamide moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate several signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activities

-

Anticancer Properties

- Recent studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise against non-small cell lung carcinoma (NSCLC) by inducing apoptosis and inhibiting cell proliferation.

- A study demonstrated that it could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways .

- Anti-inflammatory Effects

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

- Case Study on Anticancer Activity

- Case Study on Inflammation

- Neuroprotection Investigation

Q & A

Q. What are the critical steps in synthesizing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves:

- Tetrahydroisoquinoline core formation : Catalytic hydrogenation of an appropriate precursor (e.g., substituted isoquinoline) under controlled pressure (1–3 atm H₂) .

- Cyclopropanecarbonyl introduction : Acylation using cyclopropanecarbonyl chloride in anhydrous dichloromethane with triethylamine as a base to neutralize HCl .

- Sulfonamide coupling : Reacting the intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., DCM/MeOH gradients) for purification .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropane protons at δ 1.2–1.5 ppm, sulfonamide NH at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C₂₄H₂₇N₂O₄S: 463.16) .

- X-ray crystallography : Resolve stereochemistry of the tetrahydroisoquinoline ring and sulfonamide geometry .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC₅₀ determination) .

- Enzyme inhibition studies : Target kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays with ATP-competitive inhibitors as controls .

- Solubility profiling : Use PBS (pH 7.4) and DMSO stock solutions to assess bioavailability limitations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

- Methodological Answer :

- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky groups (e.g., 4-tert-butyl) to assess steric/electronic effects on kinase binding .

- Cyclopropane ring substitution : Introduce sp²-hybridized carbons (e.g., vinyl cyclopropane) to evaluate conformational rigidity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonamide -SO₂NH-) .

Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of methoxy groups) .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; high PPB (>95%) may reduce efficacy .

- Pharmacokinetic (PK) profiling : Conduct IV/oral dosing in rodents with LC-MS/MS quantification to correlate exposure and activity .

Q. What computational strategies can predict off-target interactions?

- Methodological Answer :

- Reverse docking : Screen against databases like ChEMBL or PDB using SwissDock to identify secondary targets (e.g., carbonic anhydrase IX due to sulfonamide motif) .

- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity or hERG channel inhibition .

- Molecular dynamics (MD) simulations : Simulate binding to off-target receptors (e.g., serotonin transporters) over 100 ns to assess stability .

Q. How to address low metabolic stability in lead optimization?

- Methodological Answer :

- Isotope labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., methoxy → -OCD₃) to slow CYP450 metabolism .

- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

- Co-crystallization studies : Resolve metabolite-enzyme complexes (e.g., with CYP3A4) to guide structural modifications .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to validate mechanisms?

- Methodological Answer :

- Apoptosis assays : Use Annexin V/PI staining and caspase-3/7 activation assays to distinguish necrosis vs. programmed cell death .

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., p53 vs. NF-κB) in sensitive vs. resistant cell lines .

- Chemical proteomics : Employ activity-based protein profiling (ABPP) to map direct binding targets in cell lysates .

Methodological Tables

| Synthetic Step | Key Reagents/Conditions | Yield Optimization Tips | References |

|---|---|---|---|

| Tetrahydroisoquinoline formation | Pd/C, H₂ (1–3 atm), EtOH, 50°C | Use degassed solvents to prevent catalyst poisoning | |

| Sulfonamide coupling | 2-(4-methoxyphenyl)ethanesulfonyl chloride, THF, 0°C | Slow addition (1 hr) to minimize dimerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.